An In-depth Technical Guide to Pyrocincholic Acid Methyl Ester
An In-depth Technical Guide to Pyrocincholic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocincholic acid methyl ester is a triterpenoid (B12794562) compound, specifically a methyl ester derivative of pyrocincholic acid.[1][2][3] Pyrocincholic acid itself is a 27-nor-oleanolic acid saponin, a class of natural products known for a wide range of biological activities.[4] This guide provides a comprehensive overview of the available technical information on pyrocincholic acid methyl ester and its related compounds, with a focus on its chemical properties, potential biological activities, and associated signaling pathways. While specific data for the methyl ester is limited in publicly available literature, this guide consolidates information on the parent compound and its glycoside derivatives to provide a valuable resource for research and drug development.
Pyrocincholic acid and its derivatives have been isolated from plant species of the genus Nauclea, notably Nauclea officinalis.[3] Extracts from this plant have been used in traditional medicine and have been shown to possess anti-inflammatory, anti-tumor, antibacterial, and antiviral properties.[4]
Chemical and Physical Properties
Detailed experimental data for pyrocincholic acid methyl ester is not widely available. The following table summarizes the known and predicted properties.
| Property | Value | Source |
| CAS Number | 107160-24-7 | [1][3][][6] |
| Molecular Formula | C₃₀H₄₈O₃ | [1][2] |
| Molecular Weight | 456.7 g/mol | [1][2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point (Predicted) | 523.4 ± 50.0 °C | |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | |
| Solubility | Data not available |
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for pyrocincholic acid methyl ester is not available in the reviewed literature. However, the structures of several related pyrocincholic acid glycosides isolated from Nauclea officinalis have been elucidated using 1D and 2D NMR spectroscopy and High-Resolution Mass Spectrometry (HR-MS). Researchers studying the methyl ester can infer expected spectral characteristics from these related compounds and general principles of triterpenoid and methyl ester spectroscopy.
Synthesis
General Protocol for Methyl Ester Synthesis from a Carboxylic Acid
While a specific protocol for the synthesis of pyrocincholic acid methyl ester has not been found, a general and widely used method for the esterification of carboxylic acids like pyrocincholic acid is treatment with a methylating agent in the presence of an acid or base catalyst. A common laboratory-scale procedure involves the following steps:
-
Dissolution: The carboxylic acid (pyrocincholic acid) is dissolved in an anhydrous alcohol, in this case, methanol (B129727).
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution. Alternatively, reagents like thionyl chloride (SOCl₂) can be used to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol.
-
Reaction: The mixture is typically heated under reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude methyl ester can then be purified by column chromatography on silica (B1680970) gel.
Biological Activity
Direct experimental data on the biological activity of pyrocincholic acid methyl ester is limited. However, studies on pyrocincholic acid and its glycosides suggest potential therapeutic applications.
Anticancer Activity
Glycosides of pyrocincholic acid have demonstrated cytotoxic effects. For instance, pyrocincholic acid 3β-O-α-L-rhamnopyranoside and its glucosyl esters have shown promising anti-tumor activity. One study investigated the cytotoxic activity of these compounds against the A-549 lung cancer cell line. While specific IC₅₀ values for the methyl ester are not available, the activity of its derivatives suggests that it may also possess anticancer properties.
Anti-inflammatory Activity
Extracts of Nauclea officinalis, a source of pyrocincholic acid, have been traditionally used for inflammatory conditions. While direct anti-inflammatory assays on the methyl ester have not been reported, related triterpenoids are known to possess anti-inflammatory properties, suggesting a potential area for investigation.
Antiviral Activity
The antiviral potential of pyrocincholic acid methyl ester is suggested by the reported antiviral activities of Nauclea officinalis extracts.[4] However, specific studies on the antiviral effects of the isolated methyl ester are lacking.
Metabolic Regulation
A glycoside derivative, pyrocincholic acid 3β-O-β-D-quinovopyranosyl-28-O-β-D-glucopyranoside (PAQG), has been shown to suppress adipogenesis and regulate lipid metabolism in 3T3-L1 adipocytes.[7] This effect is mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][7]
Signaling Pathways
AMPK Signaling Pathway in Metabolic Regulation
The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a crucial role in regulating metabolism.[4] Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.
The study on a pyrocincholic acid glycoside (PAQG) demonstrated that it activates the AMPK pathway in adipocytes.[4][7] This activation leads to the inhibition of adipogenesis (the formation of fat cells) and a reduction in lipid accumulation.[4]
Experimental Protocols
General Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a general workflow for the isolation of triterpenoids like pyrocincholic acid from a plant source such as Nauclea officinalis, followed by bioactivity screening.
Conclusion
Pyrocincholic acid methyl ester is a natural product derivative with potential for further investigation in drug discovery. While direct experimental data for the methyl ester is currently scarce, the known biological activities of its parent compound, pyrocincholic acid, and its glycosides, particularly in the areas of cancer and metabolic regulation, provide a strong rationale for its study. Further research is warranted to isolate or synthesize pyrocincholic acid methyl ester, fully characterize its physicochemical and pharmacological properties, and elucidate its mechanisms of action. This guide serves as a foundational resource to stimulate and direct future research efforts into this promising triterpenoid.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. targetmol.com [targetmol.com]
- 3. Pyrocincholic acid methyl ester | 107160-24-7 [chemicalbook.com]
- 4. Pyrocincholic acid 3β-O-β-d-quinovopyranosyl-28-O-β-d-glucopyranoside suppresses adipogenesis and regulates lipid metabolism in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 107160-24-7 [chembk.com]
- 7. Pyrocincholic acid 3β-O-β-D-quinovopyranosyl-28-O-β-D-glucopyranoside suppresses adipogenesis and regulates lipid metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
